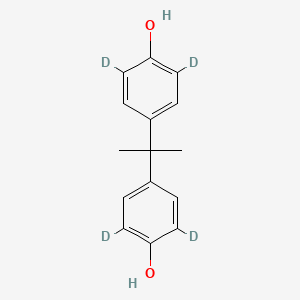

Bisfenol-alfa-2,2',6,6'-d4

Descripción general

Descripción

Bisphenol-alpha-2,2’,6,6’-d4, also known as 4,4’-Isopropylidenediphenol or 2,2-Bis (4-hydroxyphenyl)propane, is an organic synthetic compound . It is used in scientific research due to its unique properties and finds applications in various fields such as material science and biotechnology.

Molecular Structure Analysis

The molecular formula of Bisphenol-alpha-2,2’,6,6’-d4 is (CH 3) 2 C (C 6 H 2 D 2 OH) 2 . It has a molecular weight of 232.14014 .Physical and Chemical Properties Analysis

Bisphenol-alpha-2,2’,6,6’-d4 is a white-faint pink solid .Aplicaciones Científicas De Investigación

Producción de Plásticos de Policarbonato

El Bisfenol A (BPA), que incluye Bisfenol-alfa-2,2’,6,6’-d4, es un compuesto orgánico sintético utilizado como monómero para producir plásticos de policarbonato . Estos plásticos se utilizan ampliamente en varias industrias, incluida la de envases de alimentos y bebidas, dispositivos médicos, papel térmico y materiales dentales .

Disrupción Endocrina

Debido a su similitud estructural con el estrógeno sintético, el BPA puede imitar y competir con el estrógeno para unirse a los receptores de estrógeno α y β (ERα y ERβ), modulando así la expresión de genes sensibles al estrógeno . Esta propiedad de alteración endocrina tiene implicaciones significativas para la salud humana.

Trastornos Metabólicos

El BPA puede afectar el metabolismo y contribuir a los trastornos metabólicos. Puede unirse a varios factores de transcripción, incluidos PPARγ, C/EBP, Nrf2, HOX y HAND2, que están involucrados en la homeostasis de la grasa y el hígado . Esto puede provocar interrupciones en los procesos metabólicos del cuerpo.

Salud Cardiovascular

Los mismos factores de transcripción que afecta el BPA también juegan un papel en la salud cardiovascular . Por lo tanto, la exposición al BPA podría tener implicaciones potenciales para el sistema cardiovascular.

Progresión del Cáncer

El BPA también puede afectar la progresión del cáncer al interactuar con GPR30 . Además, se ha demostrado que aumenta la susceptibilidad al cáncer a dosis por debajo de la dosis de referencia oral establecida por la Agencia de Protección Ambiental .

Salud Reproductiva Masculina

El BPA puede afectar la función reproductiva masculina al unirse a los receptores de andrógenos . Esto podría provocar potencialmente problemas de salud reproductiva en los hombres.

Cambios Epigenéticos

El BPA puede causar cambios epigenéticos, como la metilación del ADN, la modificación de las histonas y los cambios en la expresión de microARN . Estos cambios pueden contribuir a los efectos patológicos del BPA.

Contaminación Ambiental

El BPA puede contaminar alimentos, bebidas, aire y suelo . Se acumula en varios tejidos y órganos humanos y es potencialmente dañino para la salud humana a través de diferentes mecanismos moleculares .

Mecanismo De Acción

Target of Action

Bisphenol-alpha-2,2’,6,6’-d4 is a deuterated compound of Bisphenol A . Bisphenol A is a phenolic organic synthetic compound widely used in the production of epoxy resins and polycarbonate plastics . It is often classified as an endocrine disruptor .

Mode of Action

Bisphenol A exhibits estrogen-mimicking, hormone-like properties . It interacts with estrogen receptors, mimicking the body’s own hormones, which can lead to various health effects.

Result of Action

Bisphenol A, and by extension Bisphenol-alpha-2,2’,6,6’-d4, has been associated with a number of diseases, including respiratory diseases, cardiovascular diseases, diabetes, kidney diseases, obesity, and reproductive disorders .

Análisis Bioquímico

Biochemical Properties

Bisphenol-alpha-2,2’,6,6’-d4 plays a significant role in biochemical reactions due to its structural similarity to Bisphenol A. It interacts with various enzymes, proteins, and other biomolecules. For instance, Bisphenol-alpha-2,2’,6,6’-d4 can bind to estrogen receptors, mimicking the hormone’s effects and influencing estrogenic activity . Additionally, it interacts with enzymes involved in metabolic processes, such as cytochrome P450 enzymes, which are responsible for its biotransformation .

Cellular Effects

Bisphenol-alpha-2,2’,6,6’-d4 affects various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, Bisphenol-alpha-2,2’,6,6’-d4 has been shown to alter the expression of genes involved in cell proliferation and apoptosis . It can also disrupt normal cellular metabolism by interfering with glucose and lipid metabolism, leading to metabolic imbalances .

Molecular Mechanism

The molecular mechanism of Bisphenol-alpha-2,2’,6,6’-d4 involves its binding interactions with biomolecules. It can bind to estrogen receptors, leading to the activation or inhibition of downstream signaling pathways . Additionally, Bisphenol-alpha-2,2’,6,6’-d4 can inhibit or activate enzymes, such as cytochrome P450, affecting the metabolism of other compounds . Changes in gene expression are also observed, with Bisphenol-alpha-2,2’,6,6’-d4 influencing the transcription of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bisphenol-alpha-2,2’,6,6’-d4 can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Bisphenol-alpha-2,2’,6,6’-d4 can degrade over time, leading to changes in its biological activity . Long-term exposure to Bisphenol-alpha-2,2’,6,6’-d4 can result in persistent alterations in cellular function, including changes in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of Bisphenol-alpha-2,2’,6,6’-d4 vary with different dosages in animal models. At low doses, Bisphenol-alpha-2,2’,6,6’-d4 may exhibit minimal effects, while higher doses can lead to significant biological changes . Threshold effects have been observed, where a certain dosage level triggers noticeable physiological responses . High doses of Bisphenol-alpha-2,2’,6,6’-d4 can also result in toxic or adverse effects, including disruptions in endocrine function and metabolic imbalances .

Metabolic Pathways

Bisphenol-alpha-2,2’,6,6’-d4 is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can affect metabolic flux and alter metabolite levels, leading to changes in cellular function . Bisphenol-alpha-2,2’,6,6’-d4 can also influence the activity of other metabolic enzymes, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, Bisphenol-alpha-2,2’,6,6’-d4 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within different cellular compartments can influence its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of Bisphenol-alpha-2,2’,6,6’-d4 plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

2,6-dideuterio-4-[2-(3,5-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-ULDPCNCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C(C)(C)C2=CC(=C(C(=C2)[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

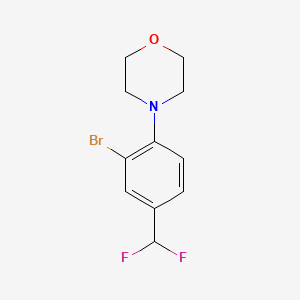

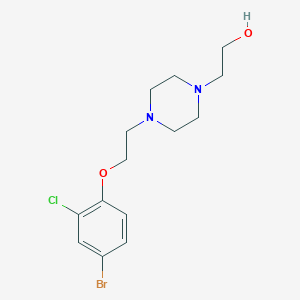

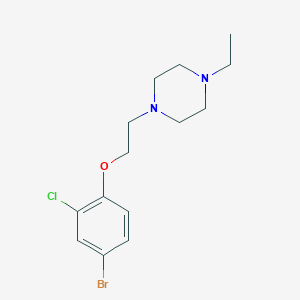

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/structure/B1529107.png)

![tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B1529122.png)